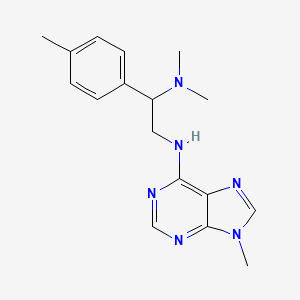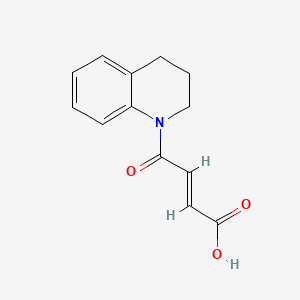
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine selectively binds to and blocks the activity of mGluR5, which is a G-protein-coupled receptor that is widely expressed in the central nervous system. By inhibiting the activity of mGluR5, N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and thereby affect neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. These include reducing synaptic plasticity and long-term potentiation, modulating the activity of various ion channels and transporters, and altering the expression of various genes and proteins involved in neuronal signaling and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine in scientific research is its selectivity for mGluR5, which allows for more precise manipulation of this receptor subtype compared to other non-selective antagonists. However, one limitation of using N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine is its relatively low potency and efficacy compared to other mGluR5 antagonists, which can limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research involving N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine and mGluR5 antagonists more broadly. These include investigating the potential therapeutic benefits of mGluR5 antagonists in various neurological and psychiatric disorders, exploring the role of mGluR5 in synaptic plasticity and learning and memory, and developing more potent and selective mGluR5 antagonists for use in experimental and clinical settings.
Synthesis Methods
The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine involves several steps, starting with the reaction of 4-methylbenzaldehyde with 6-methylpurine-2,4-dione to form 4-methyl-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide. This intermediate is then reacted with N,N-dimethyl-1,2-ethanediamine in the presence of a base to yield N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine.
Scientific Research Applications
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, and neurodegenerative disorders. It has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in these conditions.
properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-5-7-13(8-6-12)14(22(2)3)9-18-16-15-17(20-10-19-16)23(4)11-21-15/h5-8,10-11,14H,9H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLZESSWNOVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)



![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)




![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
